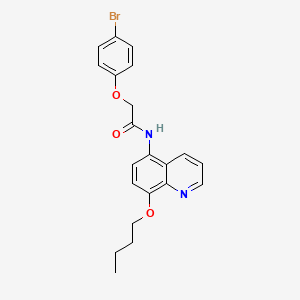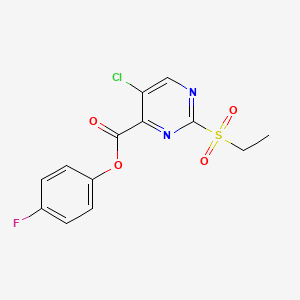![molecular formula C22H26FN5O3S2 B11316197 N-(2,6-dimethylphenyl)-2-[(4-ethyl-5-{[(4-fluorophenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11316197.png)
N-(2,6-dimethylphenyl)-2-[(4-ethyl-5-{[(4-fluorophenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,6-DIMETHYLPHENYL)-2-[(4-ETHYL-5-{[N-(4-FLUOROPHENYL)METHANESULFONAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE is a complex organic compound that features a triazole ring, a sulfonamide group, and various aromatic and aliphatic substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-DIMETHYLPHENYL)-2-[(4-ETHYL-5-{[N-(4-FLUOROPHENYL)METHANESULFONAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE typically involves multi-step organic synthesis. Key steps may include:
- Formation of the triazole ring through cyclization reactions.
- Introduction of the sulfonamide group via sulfonylation reactions.
- Coupling reactions to attach the aromatic and aliphatic substituents.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom or the aromatic rings.
Reduction: Reduction reactions could target the sulfonamide group or other functional groups.
Substitution: Various substitution reactions could occur, especially on the aromatic rings or the triazole ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include oxidized or reduced forms of the original compound, or derivatives with different substituents.
Wissenschaftliche Forschungsanwendungen
N-(2,6-DIMETHYLPHENYL)-2-[(4-ETHYL-5-{[N-(4-FLUOROPHENYL)METHANESULFONAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE may have applications in various fields:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: As a potential inhibitor or modulator of enzymes or receptors.
Medicine: As a candidate for drug development, particularly for conditions involving the pathways it affects.
Industry: In the development of new materials or as a component in specialized chemical processes.
Wirkmechanismus
The mechanism of action would depend on the specific biological target. Generally, compounds like this may interact with enzymes or receptors, inhibiting or modulating their activity. This could involve binding to the active site or allosteric sites, altering the conformation or function of the target protein.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2,6-DIMETHYLPHENYL)-2-[(4-ETHYL-5-{[N-(4-CHLOROPHENYL)METHANESULFONAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE
- N-(2,6-DIMETHYLPHENYL)-2-[(4-ETHYL-5-{[N-(4-BROMOPHENYL)METHANESULFONAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE
Uniqueness
The uniqueness of N-(2,6-DIMETHYLPHENYL)-2-[(4-ETHYL-5-{[N-(4-FLUOROPHENYL)METHANESULFONAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE lies in its specific substituents, which may confer unique biological activity or chemical reactivity compared to similar compounds.
Eigenschaften
Molekularformel |
C22H26FN5O3S2 |
|---|---|
Molekulargewicht |
491.6 g/mol |
IUPAC-Name |
N-(2,6-dimethylphenyl)-2-[[4-ethyl-5-[(4-fluoro-N-methylsulfonylanilino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C22H26FN5O3S2/c1-5-27-19(13-28(33(4,30)31)18-11-9-17(23)10-12-18)25-26-22(27)32-14-20(29)24-21-15(2)7-6-8-16(21)3/h6-12H,5,13-14H2,1-4H3,(H,24,29) |
InChI-Schlüssel |
NEMSZDGZCSAEOQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C(=NN=C1SCC(=O)NC2=C(C=CC=C2C)C)CN(C3=CC=C(C=C3)F)S(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]carbonyl}-6,8-dimethyl-4H-chromen-4-one](/img/structure/B11316117.png)
![N-(3-methoxyphenyl)-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11316118.png)
![N-isobutyl-3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide](/img/structure/B11316125.png)
![6-bromo-N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11316129.png)
![N-(2,4-dimethylphenyl)-2-[5-(4-methoxyphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]propanamide](/img/structure/B11316134.png)

![2-Acetyl-4-methylphenyl 5-chloro-2-[(4-fluorobenzyl)sulfonyl]pyrimidine-4-carboxylate](/img/structure/B11316139.png)

![N-(3-chlorophenyl)-2-{2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide](/img/structure/B11316155.png)
![4-(4-Chlorophenyl)-2-{[2-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-YL)-2-oxoethyl]sulfanyl}-6-oxo-1,6-dihydropyrimidine-5-carbonitrile](/img/structure/B11316171.png)

![6-chloro-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11316178.png)

![N-cyclopropyl-2-[(4-ethyl-5-{[(methylsulfonyl)(phenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11316191.png)
